molecular formula C17H19N3O3 B4708171 4-(2-furoyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

4-(2-furoyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B4708171
M. Wt: 313.35 g/mol
InChI Key: XUQIOOATRIBMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furoyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as FMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FMP is a piperazine derivative that has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

FMP has been found to exhibit various scientific research applications, including its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. FMP has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. FMP has also been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of FMP is not fully understood, but it has been suggested that FMP inhibits acetylcholinesterase activity by binding to the active site of the enzyme. FMP has also been found to interact with other neurotransmitter systems, such as the serotonergic and dopaminergic systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
FMP has been found to exhibit various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity, as mentioned earlier. FMP has also been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of inflammatory and oxidative stress-related diseases. FMP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMP in lab experiments is its ability to inhibit acetylcholinesterase activity, which could be useful in studying the role of acetylcholine in cognitive function and the pathophysiology of neurodegenerative diseases. FMP has also been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in studying the mechanisms underlying oxidative stress and inflammation-related diseases. However, one of the limitations of using FMP in lab experiments is its potential toxicity, which could affect the results of the experiments.

Future Directions

There are several future directions for research on FMP, including its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to understand the mechanism of action of FMP and its interactions with other neurotransmitter systems. The development of more efficient and safer synthesis methods for FMP could also facilitate its use in scientific research. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of FMP could provide valuable information for its clinical development.

properties

IUPAC Name

4-(furan-2-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQIOOATRIBMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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